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Compound of Interest

Compound Name: 3-Chloro-2-methylbenzylamine

Cat. No.: B1596898

An In-depth Technical Guide to the Chemical Properties of 3-Chloro-2-methylbenzylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-2-methylbenzylamine is a substituted aromatic amine that serves as a valuable and
versatile intermediate in organic synthesis. Its specific substitution pattern—a chlorine atom
and a methyl group flanking a benzylamine moiety—imparts a unique combination of steric and
electronic properties. This guide provides a comprehensive technical overview of its chemical
properties, spectroscopic profile, synthesis, reactivity, and safety considerations. The insights
herein are intended to empower researchers in medicinal chemistry and materials science to
effectively utilize this compound as a strategic building block in the design and synthesis of
novel molecules.

Chemical Identity and Structural Elucidation

Understanding the fundamental identity and structure of 3-Chloro-2-methylbenzylamine is the
first step in harnessing its synthetic potential. The molecule's architecture dictates its reactivity
and physical properties.

o |[UPAC Name: (3-chloro-2-methylphenyl)methanamine[1]

« CAS Number: 226565-61-3[1][2][3]
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e Molecular Formula: CsH1oCIN[1][3]

¢ Synonyms: Benzenemethanamine, 3-chloro-2-methyl-

Molecular Identifiers

Identifier Value

InChl=1S/C8H10CIN/c1-6-7(5-10)3-2-4-

InChl

8(6)9/h2-4H,5,10H2,1H3
InChlKey LESUPVCBJDWKJH-UHFFFAOYSA-N
SMILES CC1=C(C=CC=C1CI)CN[4]

Chemical Structure

The structure below illustrates the ortho-relationship of the methyl group and the aminomethyl
group, with the chlorine atom positioned meta to the aminomethyl group. This arrangement is
critical for its reactivity profile.

Caption: 2D Structure of 3-Chloro-2-methylbenzylamine.

Physicochemical Properties

The physical properties of a compound are critical for planning reactions, purifications, and
formulations. The data presented below are compiled from authoritative chemical databases.

Property Value Source
Molecular Weight 155.62 g/mol [11[3]
Exact Mass 155.0501770 Da [1]
Monoisotopic Mass 155.0501770 Da [1]
Topological Polar Surface Area 26 A2 [1]
XLogP3 (Predicted) 1.8 [1]
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Spectroscopic Profile: A Deeper Analysis

Spectroscopic data provides the empirical fingerprint of a molecule. Understanding this data is
key to confirming the structure and purity during and after synthesis. While specific spectra for
this exact compound are not publicly available, a predictive analysis based on its constituent
functional groups and related structures provides authoritative insight.

'H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be complex in the aromatic region due to the
asymmetric substitution pattern.

o Aromatic Protons (Ar-H, ~7.0-7.4 ppm): Three protons on the aromatic ring will likely appear
as a set of multiplets. The electron-withdrawing chlorine atom and electron-donating methyl
and aminomethyl groups will influence their chemical shifts.

e Benzylic Protons (-CH2-NHz, ~3.8 ppm): These two protons adjacent to the aromatic ring and
the nitrogen atom would typically appear as a singlet.

e Amine Protons (-NHz, ~1.5-2.0 ppm): These two protons will appear as a broad singlet. The
chemical shift can vary significantly depending on the solvent, concentration, and
temperature due to hydrogen bonding.

e Methyl Protons (-CHs, ~2.3 ppm): The three protons of the methyl group attached to the
aromatic ring will appear as a distinct singlet.[5]

3C NMR Spectroscopy (Predicted)

The molecule possesses 8 carbon atoms, and due to its asymmetry, 8 distinct signals are
expected in the 3C NMR spectrum.

e Aromatic Carbons (~120-140 ppm): Six signals corresponding to the benzene ring carbons.
The carbon bearing the chlorine (C-CI) will be shifted downfield, while the carbons bearing
the methyl and aminomethyl groups will also show characteristic shifts.

e Benzylic Carbon (-CH2-NHz, ~45 ppm): The carbon of the methylene group.

e Methyl Carbon (-CHs, ~15-20 ppm): The carbon of the ortho-methyl group.
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Infrared (IR) Spectroscopy (Predicted)

IR spectroscopy is invaluable for identifying key functional groups.

e N-H Stretching (~3300-3400 cm~1): A characteristic pair of peaks for the primary amine (-
NHz) group, representing symmetric and asymmetric stretches.[6]

e C-H Stretching (Aromatic, ~3000-3100 cm~1): Absorption due to C-H bonds on the benzene
ring.

e C-H Stretching (Aliphatic, ~2850-2960 cm~1): Absorption from the methyl and methylene C-H
bonds.

e N-H Bending (~1600 cm~2): A scissoring vibration for the primary amine.[6]

e C=C Stretching (Aromatic, ~1450-1580 cm~1): Multiple sharp peaks characteristic of the
benzene ring.

e C-CI Stretching (~700-800 cm~1): A strong absorption in the fingerprint region indicating the
presence of a chloro-aromatic bond.

Mass Spectrometry (MS) (Predicted)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

e Molecular lon Peak (M*): A prominent peak is expected at m/z 155. An accompanying peak
at m/z 157, with an intensity approximately one-third of the M+ peak, is the definitive isotopic
signature of a molecule containing one chlorine atom (3>CI:3’Cl = 3:1).[7]

» Major Fragmentation: The most likely fragmentation pathway involves the loss of the
aminomethyl group to form a stable benzylic cation or related tropylium ion. The primary
fragment would be observed at m/z 125/127.

Synthesis and Reactivity

As a chemical intermediate, the synthesis of 3-Chloro-2-methylbenzylamine and its
subsequent reactivity are of paramount importance to the synthetic chemist.

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://www.researchgate.net/figure/FT-IR-spectrum-of-R-R-methylbenzylamine_fig2_6673511
https://www.researchgate.net/figure/FT-IR-spectrum-of-R-R-methylbenzylamine_fig2_6673511
https://webbook.nist.gov/cgi/cbook.cgi?ID=C87605&Mask=200
https://www.benchchem.com/product/b1596898?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1596898?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Plausible Synthetic Pathway

A common and efficient route to benzylamines is through the reduction of the corresponding
benzonitrile. This method avoids the multiple steps often required in other pathways.

3-Chloro-2-methylbenzonitrile

Step 1: Reduction

Reducing Agent
(e.g., LiAlH4 in THF or Hz/Catalyst)

Step 2: Isolation

Aqueous Workup
(e.g., Quenching, Extraction)

Click to download full resolution via product page
Caption: Proposed workflow for the synthesis of 3-Chloro-2-methylbenzylamine.
Experimental Protocol (Exemplary):

o Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere
(e.g., Argon or Nitrogen), add a stirred suspension of a reducing agent, such as Lithium
Aluminum Hydride (LiAIH4), in an anhydrous ether solvent like Tetrahydrofuran (THF). Cool
the mixture to 0 °C using an ice bath.

» Addition of Precursor: Dissolve 3-Chloro-2-methylbenzonitrile in anhydrous THF and add it
dropwise to the LiAlH4 suspension via an addition funnel. The rate of addition should be
controlled to maintain the reaction temperature.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room
temperature and stir for several hours, or until TLC/GC-MS analysis indicates complete
consumption of the starting material.

Quenching and Workup: Carefully quench the reaction by the sequential, dropwise addition
of water, followed by a sodium hydroxide solution, and then more water. This procedure is
critical for safely decomposing excess LiAlH4 and precipitating aluminum salts.

Extraction and Purification: Filter the resulting slurry and wash the solid residue with an
organic solvent (e.g., ethyl acetate). Combine the organic filtrates, wash with brine, dry over
anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude
product. Further purification can be achieved via vacuum distillation or column
chromatography.

Core Reactivity

Nucleophilic Amine: The primary amine group is nucleophilic and will readily react with
electrophiles. This allows for the synthesis of a wide array of derivatives, including amides
(reaction with acyl chlorides or anhydrides), sulfonamides (reaction with sulfonyl chlorides),
and secondary/tertiary amines (via reductive amination or alkylation).

Aromatic Ring Substitution: The existing substituents direct further electrophilic aromatic
substitution. The methyl and aminomethyl groups are ortho-, para-directing and activating,
while the chlorine atom is ortho-, para-directing but deactivating. The interplay of these
effects will determine the regioselectivity of subsequent reactions on the aromatic ring.

Applications in Drug Discovery and Development

The inclusion of chlorine in drug candidates is a well-established strategy in medicinal

chemistry to modulate pharmacological properties.[8][9] Chlorine can enhance membrane

permeability, increase metabolic stability by blocking sites of oxidation, and improve binding

affinity through halogen bonding.

3-Chloro-2-methylbenzylamine serves as a key building block for larger, more complex

molecules. Its utility lies in its ability to introduce a specifically substituted phenyl ring into a

target structure. This is crucial for:
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» Scaffold Development: It can act as the foundational piece from which a new series of
compounds is built.

o Structure-Activity Relationship (SAR) Studies: The defined positions of the chloro, methyl,
and amine groups allow chemists to systematically probe how these features impact
biological activity. For instance, the ortho-methyl group provides steric bulk that can orient
the molecule within a binding pocket or shield adjacent groups from metabolic attack.

While this specific molecule is an intermediate, related benzylamines are integral parts of
approved drugs and clinical candidates for treating a range of diseases.[10]

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. Adherence to established safety
protocols is non-negotiable when handling this or any chemical reagent.

GHS Hazard Classification

Based on data for structurally similar compounds and supplier safety information, 3-Chloro-2-
methylbenzylamine is classified with the following hazards:[1]

o Skin Corrosion/Irritation: Causes skin irritation.[1]
» Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1]

o Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]

Hazard Statement Description

H315 Causes skin irritation[1]

H319 Causes serious eye irritation[1]
H335 May cause respiratory irritation[1]

Recommended Handling Protocols

A self-validating safety system requires multiple layers of protection.
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» Engineering Controls: Always handle this chemical within a certified chemical fume hood to

prevent inhalation of vapors.

» Personal Protective Equipment (PPE):

o Eye Protection: Wear tightly fitting safety goggles and a face shield.[11][12]

o Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Gloves must be inspected

before use and disposed of properly after handling.[11][12]

o Body Protection: Wear a lab coat and ensure skin is not exposed.

o Handling Practices: Avoid contact with skin, eyes, and clothing.[11][13] Wash hands

thoroughly after handling.[11][12] Avoid breathing vapors or mists.[13]

o Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][13]

[14]

Precautionary Statement

Description

Avoid breathing

P261 _
dust/fume/gas/mist/vapors/spray.[1][13]

P264 Wash skin thoroughly after handling.[1][11][13]

P71 Use only outdoors or in a well-ventilated area.[1]
[11][13]

P280 Wear protective gloves/eye protection/face
protection.[1][11][12][13]
IF ON SKIN: Wash with plenty of soap and

P302 + P352

water.[1][11][13]

P305 + P351 + P338

IF IN EYES: Rinse cautiously with water for
several minutes. Remove contact lenses, if
present and easy to do. Continue rinsing.[1][11]
[12][13]
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Conclusion

3-Chloro-2-methylbenzylamine is more than a simple reagent; it is a strategic tool for the
discerning chemist. Its defined structure, predictable reactivity, and relevant physicochemical
properties make it an important intermediate in the synthesis of high-value compounds. By
understanding its detailed chemical properties—from its spectroscopic signature to its handling
requirements—researchers can confidently and safely integrate this molecule into their
synthetic programs, paving the way for innovations in drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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